N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the quinazoline-derived heterocyclic class, characterized by a fused azepino-quinazoline core and a substituted phenylcarboxamide moiety. Its molecular structure includes a 3-fluoro-4-methylphenyl group attached to the carboxamide functionality, which distinguishes it from analogs with other substituents.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-14-7-9-16(13-18(14)23)24-21(27)15-8-10-17-19(12-15)25(2)20-6-4-3-5-11-26(20)22(17)28/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKZVBLJFJLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775395-97-5) is a synthetic compound with potential therapeutic applications. Its unique molecular structure (C22H24FN3O2) suggests various biological activities that are currently under investigation. This article reviews the compound's biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O2 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1775395-97-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties. The presence of the quinazoline moiety is often associated with a range of pharmacological effects.
- Antitumor Activity : Quinazoline derivatives have been reported to inhibit the proliferation of cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Antitumor Activity
A study published in Journal of Medicinal Chemistry explored various quinazoline derivatives and their effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be in the micromolar range.
Antimicrobial Activity
In another study focusing on antimicrobial properties, quinazoline derivatives were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone greater than 15 mm at concentrations of 100 µg/mL, indicating promising antibacterial activity.
Anti-inflammatory Effects
Research published in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds in murine models. The study reported a reduction in edema and inflammatory markers following administration of the compound at doses ranging from 10 to 50 mg/kg.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ primarily in the substitution pattern of the phenyl ring and minor modifications to the heterocyclic core. Below is a comparative analysis based on structural and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
*Derived from ’s analog by replacing Cl with F and adjusting substituents.
Key Observations:
Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl group in the target compound combines moderate electron-withdrawing (F) and electron-donating (CH3) effects, which may optimize interactions with hydrophobic pockets in biological targets. In contrast, the 4-methoxy analog () offers improved solubility due to the polar methoxy group but could be prone to oxidative demethylation in vivo.
Stereochemical Considerations: All analogs share the same octahydroazepino-quinazoline core, suggesting similar conformational flexibility. However, substituent bulk (e.g., Cl vs. F) could influence ring puckering and solvent accessibility.
Computational and Crystallographic Tools :
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal yield conditions .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Basic: What analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, especially the fluorophenyl and methyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated for C₂₂H₂₄FN₃O₂) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?
Q. Methodological approach :
- Substituent variation : Compare analogs with different halogen (Cl, F) or methoxy groups on the phenyl ring to assess effects on target binding (e.g., kinase inhibition) .
- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or receptor binding (radioligand displacement) .
Q. Example findings :
| Substituent Position | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 3-Fluoro-4-methylphenyl | COX-2 inhibition: 12 µM | |
| 3-Chloro-4-fluorophenyl | Anticancer: IC₅₀ = 8 µM |
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Potential sources of discrepancy include:
- Impurities : Trace solvents or byproducts (e.g., from incomplete amide coupling) may interfere with assays. Validate purity via HPLC and NMR .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility differences : Use DMSO stocks with consistent concentrations (<0.1% final to avoid solvent toxicity) .
Advanced: What computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or GPCRs .
- Quantum chemical calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with biological nucleophiles .
- Machine learning : Train models on quinazoline bioactivity datasets (ChEMBL, PubChem) to prioritize targets .
Methodological: How can reaction fundamentals improve scalability for preclinical studies?
- Kinetic studies : Determine rate-limiting steps (e.g., cyclization) via in-situ FTIR or HPLC .
- Process intensification : Explore flow chemistry for exothermic steps (e.g., amide coupling) to enhance reproducibility .
- Catalyst screening : Test Pd/C or enzyme-mediated oxidation for greener synthesis of the 12-oxo group .
Analytical: What are common impurities in the final product, and how are they mitigated?
- Byproducts : Unreacted intermediates (e.g., free amine from incomplete coupling). Use preparative HPLC for removal .
- Solvent residues : Monitor residual DMF or THF via GC-MS; employ rotary evaporation under high vacuum .
- Degradation products : Assess stability under accelerated conditions (40°C/75% RH) and formulate with stabilizers (e.g., antioxidants) .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Chiral HPLC : Resolve enantiomers (if present) and test individual isomers in ADME assays .
- Molecular dynamics simulations : Predict metabolic stability by modeling CYP450 interactions (e.g., CYP3A4 oxidation) .
- In vivo studies : Compare half-life and bioavailability of racemic vs. enantiopure forms in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
